molecular formula C10H9F2N3 B11892298 (4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine

(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B11892298
M. Wt: 209.20 g/mol
InChI Key: QPVXIFZCBYZFOR-UHFFFAOYSA-N
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Description

(5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine is a chemical compound that features a difluorophenyl group attached to an imidazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.

    Substitution: The difluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Imines or other oxidized derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

(5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of imidazole derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • (2,5-Difluorophenyl)methanamine
  • (4-Fluorophenyl)methanamine
  • (3-Fluorophenyl)methanamine

Comparison:

  • (2,5-Difluorophenyl)methanamine: Lacks the imidazole ring, making it less versatile in terms of hydrogen bonding and other interactions.
  • (4-Fluorophenyl)methanamine: Contains only one fluorine atom, which may result in different binding affinities and reactivity.
  • (3-Fluorophenyl)methanamine: The position of the fluorine atom can significantly affect the compound’s chemical properties and biological activity.

(5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine stands out due to its unique combination of a difluorophenyl group and an imidazole ring, which provides a balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

[5-(2,5-difluorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9F2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

QPVXIFZCBYZFOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(N2)CN)F

Origin of Product

United States

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